6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate
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Overview
Description
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate typically involves the reaction of tert-butyl and ethyl groups with an azaspiro compound. The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the spirocyclic structure. For instance, the compound is stored at temperatures between 0-8°C to maintain its stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of high-purity reagents and controlled reaction environments to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and ethyl groups. This combination of features gives it distinct chemical properties and makes it valuable for various research applications.
Properties
IUPAC Name |
6-O-tert-butyl 8-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-16(10-15(11)7-6-8-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNDOFPOBRBTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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